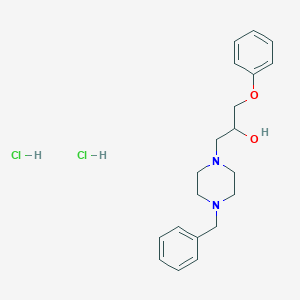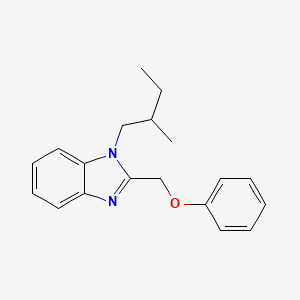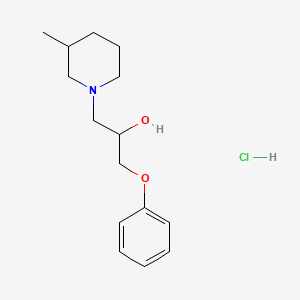
1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride
Übersicht
Beschreibung
1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride, commonly known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. BPP has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
Wirkmechanismus
BPP acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, BPP can modulate the release of dopamine and other neurotransmitters, which can have a profound effect on behavior and mood.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In animal studies, BPP has been shown to reduce drug-seeking behavior and to attenuate the rewarding effects of drugs of abuse. BPP has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and neurobiology. BPP is also relatively easy to synthesize, which makes it a cost-effective candidate for further research.
However, there are also some limitations to using BPP in lab experiments. BPP has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, BPP may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BPP. One potential avenue is to investigate its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another potential area of research is to investigate the anti-inflammatory and neuroprotective properties of BPP, and its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Conclusion:
In conclusion, 1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride, or BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. BPP has several advantages for lab experiments, but also has some limitations. Future research on BPP may lead to the development of new treatments for addiction and other psychiatric disorders, as well as neurodegenerative disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c23-19(17-24-20-9-5-2-6-10-20)16-22-13-11-21(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19,23H,11-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFRUHGOZILFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4083182.png)
![1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4083203.png)
![7-(difluoromethyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083218.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4083226.png)
![3-isobutyl-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]isoxazole-5-carboxamide](/img/structure/B4083240.png)

![2-{[2-(4-morpholinyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083253.png)
![Furan-2-carboxylic acid {[3-(4-bromo-phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl]-methyl}-(tetrahydro-furan-2-ylmethyl)-amide](/img/structure/B4083262.png)
![3-{2-[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4083269.png)
![3-nitro-N-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4083272.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4083281.png)
![2-chloro-N-{1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4083289.png)